2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Overview
Description
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that contains a thiadiazine ring with a phenyl group attached
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, play a crucial role in their activity .
Biochemical Pathways
Related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to influence various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that the thiadiazinane 1,1-dioxide motif can be found in many biologically active compounds . For example, benzothiadiazines are patented as ATP-sensitive potassium channel modulators for the treatment of respiratory, central nervous, and endocrine system disorders .
Molecular Mechanism
It is known that benzothiadiazines, a related class of compounds, act as ATP-sensitive potassium channel modulators
Preparation Methods
The synthesis of 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, or formaldehyde . The β-aminoethane sulfonamides are obtained through a Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines at the S–F bond . This method allows for the formation of the thiadiazinane ring structure under controlled conditions.
Chemical Reactions Analysis
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl group and other substituents on the thiadiazine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique properties, such as conductivity or catalytic activity.
Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its potential therapeutic effects.
Comparison with Similar Compounds
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide can be compared to other thiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide . While both compounds share a thiadiazine ring structure, this compound has a unique phenyl group attached, which can influence its chemical reactivity and biological activity. Other similar compounds include 1,2,4-thiadiazinane 1,1-dioxides, which have different substituents on the thiadiazine ring and exhibit distinct properties and applications .
By understanding the unique features and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with improved properties.
Properties
IUPAC Name |
2-phenyl-1,2,6-thiadiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQDGZDUZMHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20781243 | |
Record name | 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20781243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210046-95-0 | |
Record name | 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20781243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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